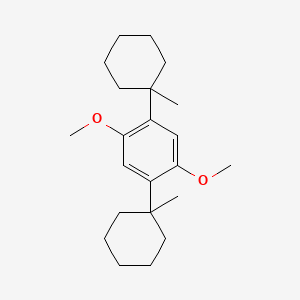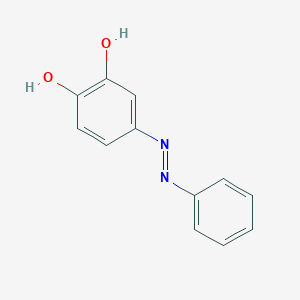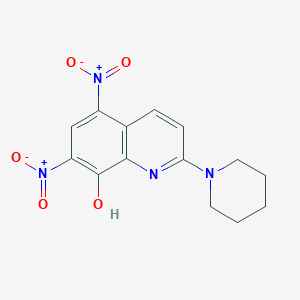
1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene is an organic compound characterized by its unique structure, which includes two methoxy groups and two 1-methylcyclohexyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene typically involves the alkylation of 1,4-dimethoxybenzene with 1-methylcyclohexyl derivatives. One common method is the Friedel-Crafts alkylation, where 1,4-dimethoxybenzene reacts with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the 1-methylcyclohexyl groups provide steric hindrance and hydrophobic interactions. These properties enable the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxybenzene: Lacks the 1-methylcyclohexyl groups, making it less sterically hindered.
2,5-Dimethoxybenzene: Similar structure but with methoxy groups at different positions.
1,4-Dimethoxy-2-methylbenzene: Contains a methyl group instead of 1-methylcyclohexyl groups.
Uniqueness
1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene is unique due to the presence of bulky 1-methylcyclohexyl groups, which significantly influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other dimethoxybenzene derivatives and contributes to its specific applications and properties.
Propiedades
Número CAS |
5393-52-2 |
|---|---|
Fórmula molecular |
C22H34O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2,5-bis(1-methylcyclohexyl)benzene |
InChI |
InChI=1S/C22H34O2/c1-21(11-7-5-8-12-21)17-15-20(24-4)18(16-19(17)23-3)22(2)13-9-6-10-14-22/h15-16H,5-14H2,1-4H3 |
Clave InChI |
SSVWBPXUZPJZEL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C2=CC(=C(C=C2OC)C3(CCCCC3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)

![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)

![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)



